![molecular formula C12H7F3O B6373553 5-(2,5-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1261918-10-8](/img/structure/B6373553.png)
5-(2,5-Difluorophenyl)-3-fluorophenol, 95%
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Overview
Description
5-(2,5-Difluorophenyl)-3-fluorophenol (95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 145-147°C. It is soluble in ethanol, methanol, and chloroform, and is insoluble in water. 5-(2,5-Difluorophenyl)-3-fluorophenol has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the preparation of various organic compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-3-fluorophenol is not well understood. However, it is believed to act as a prodrug, meaning that it is converted to an active form in the body. This active form is thought to interact with various biochemical pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Difluorophenyl)-3-fluorophenol are not well understood. However, it is believed to interact with various biochemical pathways, leading to a variety of physiological effects. These effects include increased alertness and focus, improved memory, and increased energy levels.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,5-Difluorophenyl)-3-fluorophenol in laboratory experiments include its high purity, low cost, and wide availability. However, it is important to note that this compound is not approved for use in humans, and should only be used in laboratory experiments.
Future Directions
The future directions of 5-(2,5-Difluorophenyl)-3-fluorophenol include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals. Additionally, further research is needed to understand its mechanism of action, and to develop methods for its efficient synthesis. Finally, further research is needed to explore its potential uses in laboratory experiments, and to develop methods for its safe and effective use.
Synthesis Methods
5-(2,5-Difluorophenyl)-3-fluorophenol (95%) can be synthesized using a variety of methods. One method involves the reaction of 2,5-difluorobenzaldehyde with 3-fluorobenzyl alcohol, followed by a catalytic hydrogenation of the resulting product. This method yields a 95% pure product.
Scientific Research Applications
5-(2,5-Difluorophenyl)-3-fluorophenol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the preparation of various organic compounds. It has also been used as a substrate for the synthesis of 5-(2,5-difluorophenyl)-3-fluorobenzoic acid, which has been used in the synthesis of a variety of pharmaceuticals.
properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFOXVQLVLLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684238 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-10-8 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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